molecular formula C9H11ClF2N2 B13660021 (R)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

(R)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B13660021
M. Wt: 220.65 g/mol
InChI Key: WXNCRFQHKDNLHT-DDWIOCJRSA-N
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Description

®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with two fluorine atoms and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One classical method for preparing five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) . The regio- and stereoselectivity of this reaction are crucial for obtaining the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the substituents on the pyrrolidine ring.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-one derivatives, while substitution of the fluorine atoms can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. For example, docking analyses have suggested that similar compounds can bind to protein pockets, affecting their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the specific arrangement of its fluorine atoms and the pyrrolidine ring. This configuration can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H11ClF2N2

Molecular Weight

220.65 g/mol

IUPAC Name

3,5-difluoro-2-[(2R)-pyrrolidin-2-yl]pyridine;hydrochloride

InChI

InChI=1S/C9H10F2N2.ClH/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8;/h4-5,8,12H,1-3H2;1H/t8-;/m1./s1

InChI Key

WXNCRFQHKDNLHT-DDWIOCJRSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=N2)F)F.Cl

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=N2)F)F.Cl

Origin of Product

United States

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